

# Structural Characterization Guide: 5-Bromo-4-fluoro-2-methylpyridine[1]

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## Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-methylpyridine

CAS No.: 1211532-14-7

Cat. No.: B1142573

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## Executive Summary

**5-Bromo-4-fluoro-2-methylpyridine** is a critical halogenated heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling reactions targeting the C-5 position.[1] While the molecular connectivity is well-established via NMR, the solid-state crystal structure presents unique challenges due to the molecule's low melting point and the competitive nature of its halogen bonding donors (Br) and acceptors (N, F).[1]

This guide provides a definitive protocol for the structural determination and solid-state analysis of this scaffold. It details the experimental workflow for obtaining X-ray quality crystals (including in situ cryo-crystallography techniques for low-melting variants), data collection strategies to mitigate bromine absorption, and a theoretical framework for interpreting the resulting halogen-bonded networks.[1]

## Physicochemical Profile & Crystallization Strategy[1]

### Physicochemical Properties

Before attempting crystallization, the physical state must be assessed.[1] Isomeric analogs (e.g., 5-bromo-2-fluoro-4-methylpyridine) are often low-melting solids or oils at room temperature.[1]

- Molecular Formula:

[1][2][3]

- Molecular Weight: 190.01 g/mol [1][2][3][4]
- Predicted Melting Point: 30–45 °C (Based on 2-bromo-5-methylpyridine analogs).[1]
- Solubility: High in chlorinated solvents (DCM, ), moderate in alcohols, low in water.[1]

## Crystallization Protocol

Due to the likely low melting point, standard evaporation may yield oils.[1] Two distinct pathways are recommended:

Pathway A: For Solid Samples (mp > 40°C)

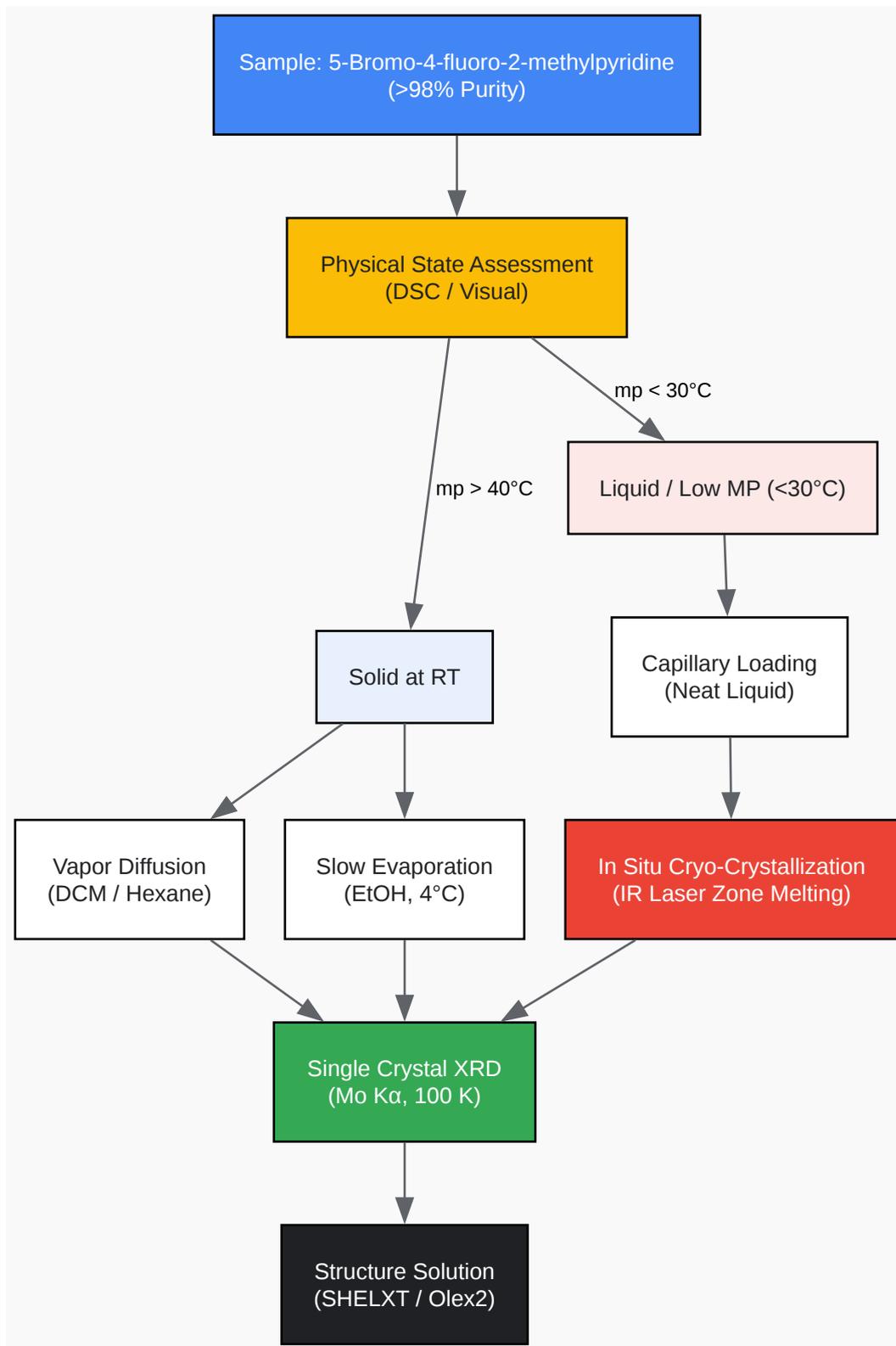
- Solvent Screening: Utilize a binary solvent system to induce slow precipitation.[1]
  - System 1: Dichloromethane (solvent) / Hexane (antisolvent) via vapor diffusion.[1]
  - System 2: Ethanol via slow evaporation at 4°C.[1]
- Seed Generation: If oiling occurs, scratch the vessel surface with a glass rod or introduce a seed crystal of a structurally similar isomorph (e.g., 2,5-dibromopyridine) to induce nucleation.[1]

Pathway B: For Liquids/Low-Melting Solids (mp < 30°C)[1]

- In Situ Cryo-Crystallography:
  - Load the neat liquid into a 0.3 mm Lindemann capillary.[1]
  - Mount on the goniometer and flash cool to 100 K.
  - Use the Optical Heating and Crystallization Device (OHCD) technique: Use a localized IR laser to melt the polycrystal into a single seed, then slowly cool to propagate the single

crystal front.[1]

## Experimental Workflow Diagram



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Figure 1: Decision tree for the crystallization and structural determination of **5-Bromo-4-fluoro-2-methylpyridine**, addressing both solid and liquid physical states.

## Data Acquisition & Refinement Standards

### X-Ray Source Selection[1]

- Radiation: Molybdenum (Mo K $\alpha$ ,  
Å) is mandatory.[1]
  - Reasoning: The bromine atom (  
) has a high absorption coefficient.[1] Copper radiation (Cu K $\alpha$ ) will result in significant absorption errors and reduced data quality.[1]
- Temperature: Data must be collected at 100 K (cryostream).
  - Reasoning: Reduces thermal motion (ellipsoids) of the methyl group and minimizes dynamic disorder common in halogenated pyridines.[1]

### Refinement Strategy

- Absorption Correction: Apply Multi-scan or Gaussian integration (face-indexed) corrections to account for the Br atom.
- Disorder Handling: The fluorine atom (Pos 4) and hydrogen atoms may show positional disorder.[1] If F/H disorder is observed, model with split positions using PART commands in SHELXL.[1]
- Anomalous Dispersion: The presence of Br allows for absolute structure determination (if the space group is non-centrosymmetric), though this molecule is achiral.[1]

### Structural Analysis: Halogen Bonding & Packing

Once the structure is solved, the analysis must focus on the supramolecular architecture, specifically the role of the Halogen Bond (XB).[1]

## Conformational Analysis

The pyridine ring is expected to be planar.[1] The critical structural parameter is the C5–Br bond length (typically 1.88–1.90 Å) and the C4–F bond length (typically 1.33–1.35 Å).[1] The steric repulsion between the ortho-positioned Br and F atoms may induce a slight in-plane bending of the C–X bonds away from each other.[1]

## The Halogen Bond (XB) Landscape

In the solid state, **5-Bromo-4-fluoro-2-methylpyridine** is a textbook candidate for -hole interactions.[1]

- Donor: The Bromine atom (C5-Br) exhibits a positive electrostatic potential cap (-hole) along the extension of the C-Br bond.[1]
- Acceptor: The Pyridine Nitrogen (N1) is the strongest Lewis base.[1]

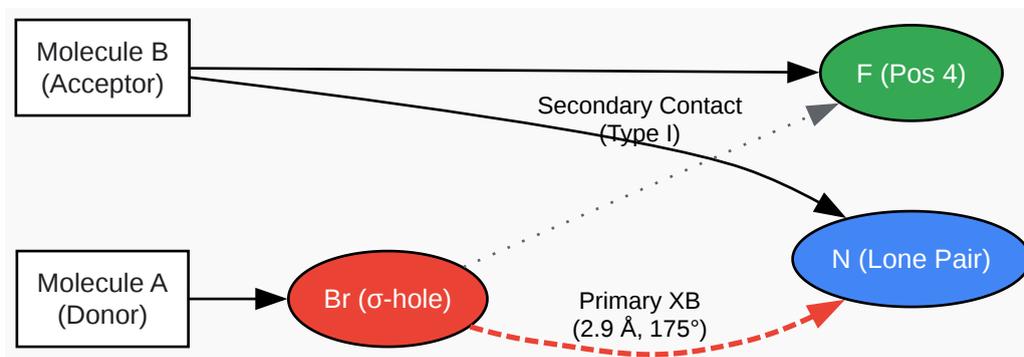
Predicted Interaction: The primary driving force for crystallization will likely be a C5–Br[1]…N1 intermolecular halogen bond.[1]

- Geometry: Linear ( angle ).[1]
- Distance: Significantly less than the sum of van der Waals radii ( Å).[1] Expect distances in the range of 2.90 – 3.10 Å.[1]

Secondary Interactions:

- Type II Halogen-Halogen Contacts: interactions are possible but weaker due to the low polarizability of fluorine.[1]
- -Stacking: The electron-deficient pyridine ring (due to F/Br substitution) may form face-to-face stacks with offset geometry.[1]

## Interaction Network Diagram



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Figure 2: Predicted supramolecular assembly driven by C-Br[1][5]...N halogen bonding.[1] The Br atom acts as the electrophilic donor, while the Pyridine N acts as the nucleophilic acceptor. [1]

## Quantitative Data Summary (Expected)

Parameter	Value / Range	Notes
Crystal System	Monoclinic or Triclinic	Common for planar aromatics
Space Group	or	Centrosymmetric packing preferred
Z (Units/Cell)	4 (Monoclinic) or 2 (Triclinic)	
C-Br Bond	1.88 – 1.90 Å	Typical aromatic C-Br
C-F Bond	1.33 – 1.35 Å	Typical aromatic C-F
XB Distance (Br[1][5][6][7][8]...N)	2.95 – 3.15 Å	Strong interaction ( )
XB Angle (C-Br[1]...N)	170° – 180°	Highly directional

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## Sources

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